8-(Hydrazinylmethyl)quinoline dihydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Hydrazinylmethyl)quinoline dihydrochloride typically involves the reaction of quinoline derivatives with hydrazine. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process is carried out under reflux conditions to ensure complete reaction . The product is then purified through recrystallization or other purification techniques to obtain the dihydrochloride salt.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
8-(Hydrazinylmethyl)quinoline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the hydrazinyl group, leading to different substituted quinoline compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used .
Scientific Research Applications
8-(Hydrazinylmethyl)quinoline dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(Hydrazinylmethyl)quinoline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming complexes that exhibit biological activity. These complexes can interfere with cellular processes, leading to antimicrobial or anticancer effects . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to form stable complexes with metal ions is a key factor in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-(Hydrazinylmethyl)quinoline dihydrochloride include:
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
8-Aminoquinoline: Used in the synthesis of various pharmaceuticals.
8-Methylquinoline: Studied for its potential biological activities.
Uniqueness
What sets this compound apart from these similar compounds is its unique hydrazinylmethyl group, which allows it to participate in a wider range of chemical reactions and form more diverse complexes with metal ions. This makes it a valuable compound for research in various scientific fields .
Properties
IUPAC Name |
quinolin-8-ylmethylhydrazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.2ClH/c11-13-7-9-4-1-3-8-5-2-6-12-10(8)9;;/h1-6,13H,7,11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFFTVHHDKRGTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CNN)N=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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